(R)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride
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Overview
Description
®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with two trifluoromethyl groups, an amine group, and a hydrochloride salt, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)benzaldehyde and ®-N-methylethan-1-amine.
Condensation Reaction: The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde undergoes a condensation reaction with ®-N-methylethan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions under controlled conditions.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives
Scientific Research Applications
®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3,5-bis(trifluoromethyl)phenyl)-N-ethylethan-1-amine hydrochloride
- (S)-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride
- 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine
Uniqueness
®-1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N.ClH/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;/h3-6,18H,1-2H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOAQLGRQPKMAR-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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